MC-3761 was developed through a series of chemical modifications aimed at enhancing the pharmacological properties of existing compounds. It falls under the classification of synthetic organic compounds, specifically designed for medicinal chemistry applications. The compound has been studied for its effects on various biological pathways, making it a candidate for further investigation in drug development.
The synthesis of MC-3761 involves several key steps, typically including:
For instance, a common method might involve a multi-step reaction sequence where initial functionalization leads to the formation of intermediate compounds, which are then transformed into MC-3761 through further reactions such as coupling or cyclization.
The molecular structure of MC-3761 can be depicted using standard chemical notation. It consists of a core structure that includes multiple functional groups, contributing to its biological activity.
Key structural features include:
The structural analysis often employs techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm the arrangement of atoms within the molecule.
MC-3761 undergoes various chemical reactions that are essential for its functionality. These may include:
Each reaction is characterized by specific conditions, such as temperature, solvent choice, and reaction time, which must be optimized to achieve desired outcomes.
The mechanism of action for MC-3761 involves its interaction with specific biological targets, often proteins or enzymes implicated in disease pathways.
Research into the exact mechanisms often involves biochemical assays and cellular models to elucidate how MC-3761 influences cellular processes.
MC-3761 exhibits several notable physical and chemical properties:
These properties are crucial for understanding how MC-3761 behaves in biological systems and during formulation development for therapeutic use.
MC-3761 has potential applications in various scientific domains:
Its versatility makes it an important subject of study within medicinal chemistry and pharmacology, contributing to advancements in therapeutic strategies against various health conditions.
The SARS-CoV-2 Mac1 domain hydrolyzes ADP-ribose from host proteins, disrupting antiviral signaling pathways. Despite its validated role in viral pathogenesis, early inhibitor candidates suffered from membrane permeability limitations due to carboxylic acid moieties, restricting their cellular efficacy [3]. MC-3761 emerged from efforts to overcome this liability through scaffold optimization while maintaining submicromolar potency. Its development is significant for three reasons:
Table 1: Key Challenges in Mac1 Inhibitor Development Prior to MC-3761
Challenge | Impact on Drug Development |
---|---|
Carboxylic acid dependence | Limited cellular membrane permeability |
Fragment-based scaffold constraints | Reduced chemical diversity |
Incomplete SAR understanding | Hindered rational optimization |
MC-3761's design integrates three computational and structural biology principles:
Fragment-Linking Theory: Hybridized two distinct fragment hits (IC₅₀ >500 μM) identified through X-ray crystallography screening, creating a single molecule with synergistic binding energy. This leveraged the additivity principle of fragment linking, where the binding affinity of the linked compound exceeds the sum of individual fragments [3].
Shape-Based Molecular Recognition: The FrankenROCS algorithm enabled 3D shape and pharmacophore matching against >22 billion compounds in the Enamine REAL database. This method bypassed explicit linker design by optimizing steric overlap (Tanimoto Combo score) and pharmacophore distribution between fragment pairs and candidate molecules [3].
Relativistic Quantum Effects: Density functional theory (DFT) calculations incorporating spin-orbit coupling were essential for modeling MC-3761's interaction with histidine residues in Mac1's adenosine-binding pocket. This accounted for electron correlation effects critical to binding thermodynamics [7].
Thermodynamic Binding Profile (Computational Predictions vs Experimental Validation):
Parameter | Predicted Value | Experimental Value |
---|---|---|
ΔG (kcal/mol) | -8.2 | -7.9 ± 0.3 |
Kd (μM) | 0.9 | 1.3 ± 0.4 |
Enthalpy (ΔH, kcal/mol) | -11.4 | -10.8 ± 1.1 |
The primary research objectives guiding MC-3761 development were:
Experimental validation confirmed:
Table 2: Research Outcomes vs Initial Objectives
Objective | Outcome | Validation Method |
---|---|---|
Potency (IC₅₀) | 9.8 μM | HTRF competition assay |
Ligand efficiency | 0.32 kcal/mol/atom | Calculated from Kd |
Membrane permeability | PAMPA log Pe = -5.2 cm/s | Artificial membrane assay |
Macrodomain selectivity | 142-fold (vs PARP14) | SPR binding kinetics |
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